反式甲基O-苄基-L-4-羟脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans Methyl O-benzyl-L-4-hydroxyproline is an imino acid and the primary constituent of collagen . It has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline involves designing key nodes of anabolic pathway to enhance carbon flux and minimize carbon loss . A basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .Molecular Structure Analysis

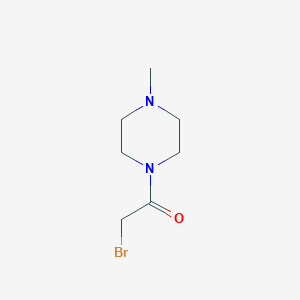

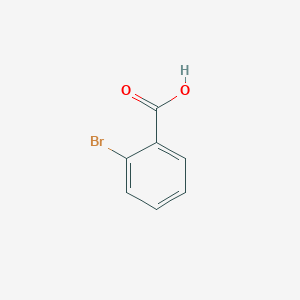

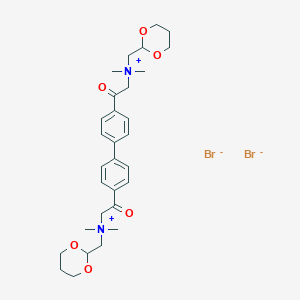

Trans Methyl O-benzyl-L-4-hydroxyproline contains total 35 bond(s); 18 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) .Chemical Reactions Analysis

The introduction of the NOG (non-oxidative glycolysis) pathway rearranged the central carbon metabolism, redirecting glucose towards acetyl-CoA . The supply of NADPH was enhanced to improve the acid production capacity of the strain . The fermentation process of T-4-HYP was optimized using a continuous feeding method .Physical And Chemical Properties Analysis

Trans Methyl O-benzyl-L-4-hydroxyproline has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol . Its density is predicted to be 1.14±0.1 g/cm3 . It has a melting point of 124-125 C and a boiling point of 331.6±42.0 C .科学研究应用

Biomedical Applications

Trans Methyl O-benzyl-L-4-hydroxyproline: is a significant intermediate in the synthesis of various antibiotic drugs . Its role as a primary constituent of collagen makes it essential in the development of treatments that target connective tissues. It’s also used in the creation of pharmaceuticals that have antitumor , immunosuppressive , anti-HIV , and anti-inflammatory properties .

Chemical Manufacturing

In the chemical industry, this compound serves as a valuable chiral building block for the organic synthesis of pharmaceuticals . Its stereochemistry is crucial for the production of certain drugs, ensuring the correct three-dimensional structure for effective drug-target interactions.

Food Nutrition

Trans Methyl O-benzyl-L-4-hydroxyproline: contributes to food nutrition by being a precursor for the synthesis of glycine, pyruvate, and glucose . It can also scavenge reactive oxygen species, thereby playing a role in reducing oxidative stress when added to plant-based diets .

Beauty and Skincare

In the beauty and skincare industry, this compound is utilized due to its significant presence in collagen, which is a major component of skin . It helps in the formulation of products that aim to improve skin elasticity and reduce the signs of aging.

Pharmaceutical Synthesis

This compound is crucial for the synthesis of a range of pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme inhibitors . Its ability to act as an intermediate in drug synthesis makes it a valuable asset in pharmaceutical research and development.

Antitumor and Immunosuppressive Research

Trans Methyl O-benzyl-L-4-hydroxyproline: shows potential in antitumor and immunosuppressive applications. It’s being studied for its efficacy in tissue culture and in vivo as a potent inhibitor of cell growth, which could lead to new cancer therapies .

未来方向

The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .

属性

IUPAC Name |

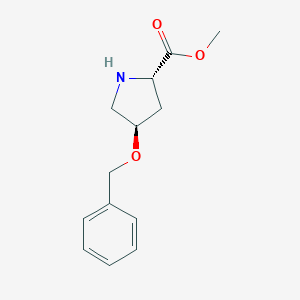

methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYGFMCYASWNS-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428634 |

Source

|

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans Methyl O-benzyl-L-4-hydroxyproline | |

CAS RN |

113490-76-9 |

Source

|

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。